molecular formula C19H16ClN3O3S B2659676 2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide CAS No. 1424623-87-9

2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide

Número de catálogo: B2659676
Número CAS: 1424623-87-9
Peso molecular: 401.87
Clave InChI: DMTPMPIYYDEDGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a sulfonamide group linked to a phenyl and pyrimidine moiety, which contributes to its biological properties. The molecular formula is C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S with a molecular weight of approximately 350.82 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Several studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against glioblastoma and other cancer types by targeting specific kinases involved in cell proliferation and survival pathways .
    • A related compound, 4j , was noted for its ability to inhibit glioma growth effectively while showing low toxicity to non-cancerous cells .
  • Kinase Inhibition :
    • The compound's ability to inhibit kinases is particularly noteworthy. Kinases such as AKT play crucial roles in oncogenic signaling pathways, and their inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
    • In vitro studies have shown that similar compounds exhibit low micromolar activity against various kinases, suggesting potential for therapeutic applications in oncology .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their biological effects often involve the modulation of signaling pathways critical for cell survival and proliferation. For instance, inhibition of the AKT pathway has been linked to decreased tumorigenesis in glioma models .
    • Additionally, some sulfonamide derivatives have been reported to affect perfusion pressure and vascular resistance, indicating a broader cardiovascular impact that may also be relevant in cancer therapy .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related sulfonamide compounds, researchers found that certain derivatives significantly inhibited the growth of glioblastoma cells in vitro. The compounds were evaluated based on their IC50 values, with some demonstrating potent activity at concentrations as low as 0.65 µM .

Case Study 2: Kinase Targeting

Another study focused on the kinase inhibitory properties of related compounds revealed that they could effectively inhibit AKT2/PKBβ signaling, which is often upregulated in aggressive tumors. This inhibition correlated with reduced viability in cancer cell lines derived from patient samples .

Data Tables

Compound NameMolecular FormulaIC50 (µM)Target Kinase
Compound 4jC16H15ClN2O3S0.65AKT2
Compound AC16H14ClN3O3S1.5ERK1
Compound BC15H13ClN2O3S0.85mTOR

Propiedades

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-14-13-17(26-19-21-10-2-11-22-19)7-8-18(14)23-27(24,25)12-9-15-3-5-16(20)6-4-15/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPMPIYYDEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.